molecular formula C8H8N2O B1431381 4-Methyl-5-aza-2-oxindole CAS No. 1190314-02-3

4-Methyl-5-aza-2-oxindole

Cat. No. B1431381
M. Wt: 148.16 g/mol
InChI Key: KQHIRDYWUSWWRT-UHFFFAOYSA-N
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Description

4-Methyl-5-aza-2-oxindole is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is also known as 2H-Pyrrolo[3,2-c]pyridin-2-one, 1,3-dihydro-4-methyl .


Synthesis Analysis

The synthesis of 4-Methyl-5-aza-2-oxindole and related compounds has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been highlighted . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-aza-2-oxindole consists of a six-membered benzene ring fused with a five-membered pyrrole ring and a carbonyl group at the C-2 position . The structure is highly 3-dimensional, with the shared tetrahedral sp3-carbon atom positioning the planes of the two rings orthogonally .


Chemical Reactions Analysis

The chemical reactivity of 2-oxindole and its related derivatives, including 4-Methyl-5-aza-2-oxindole, has been thoroughly discussed . The development of new synthetic techniques is generally simple to apply for the synthesis of other similar scaffolds .

Safety And Hazards

The safety data sheet for a related compound, Methyl Oxindole-5-Carboxylate, indicates that it is harmful if swallowed . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation, breathing vapours, mist, or gas .

properties

IUPAC Name

4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-4-8(11)10-7(6)2-3-9-5/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHIRDYWUSWWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223039
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-aza-2-oxindole

CAS RN

1190314-02-3
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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